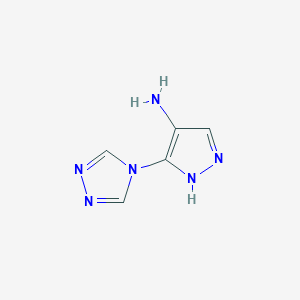

3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

5-(1,2,4-triazol-4-yl)-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-4-1-7-10-5(4)11-2-8-9-3-11/h1-3H,6H2,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHCOWVDCJTGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257445 | |

| Record name | 3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177325-31-3 | |

| Record name | 3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177325-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Chalcone Intermediate Cyclization

This method involves the formation of a chalcone precursor followed by cyclization with hydrazine hydrate.

Step 1: Synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide

- Reagents : 4-Amino-4H-1,2,4-triazole, acetyl chloride, dry benzene.

- Conditions : Stirring at room temperature for 6–8 hours.

- Yield : 75–85% after recrystallization.

Step 2: Chalcone Formation

- Reagents : N-(4H-1,2,4-Triazol-4-yl)acetamide, aromatic aldehydes (e.g., 4-chlorobenzaldehyde).

- Conditions : Reaction in ethanol with 2% NaOH under reflux for 12 hours.

- Yield : 70–80%.

Step 3: Cyclization to Pyrazoline

- Reagents : Chalcone derivative, hydrazine hydrate, HCl.

- Conditions : Reflux in ethanol for 8–10 hours.

- Yield : 50–60% for pyrazoline-triazole hybrids.

| Parameter | Value (Example: 4a) |

|---|---|

| Melting Point | 198°C |

| IR (cm⁻¹) | 3110 (N–H), 1630 (C=N) |

| ¹H NMR (δ, ppm) | 7.45 (Ar–H), 8.60 (CH=N) |

Multi-Component Reaction with Thiosemicarbazide

This route employs thiosemicarbazide for pyrazoline-thioamide formation, followed by cyclization.

Step 1: Chalcone-Thiosemicarbazide Adduct

- Reagents : Chalcone, thiosemicarbazide, NaOH.

- Conditions : Reflux in ethanol for 6 hours.

- Yield : 75–85%.

Step 2: Cyclization with Triazole Derivatives

- Reagents : Pyrazoline-thioamide, 4-bromoacetyl-1,2,3-triazole.

- Conditions : Reflux in ethanol with triethylamine.

- Yield : 77–90% for triazolylthiazole-pyrazoline hybrids.

- ¹H NMR : Pyrazoline protons appear as doublets at δ 3.24–5.54.

- ¹³C NMR : Thiazole C2 resonance at δ 165.4–165.8.

One-Pot, Four-Component Synthesis

A streamlined approach combining pyrazole and triazole moieties in a single reaction vessel.

Reagents :

- 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole, acetylacetone, substituted aldehydes, phenacyl bromides.

- Step 1 : Cyclocondensation in ethanol with HCl (reflux, 4 hours).

- Step 2 : Sequential addition of aldehydes and bromides with triethylamine.

Yield : 84–87% for triazolo-pyrazoline-thiadiazines.

Comparative Analysis of Methods

Critical Parameters Affecting Synthesis

- Solvent Choice : Ethanol preferred for solubility and reaction kinetics.

- Catalysts : HCl or triethylamine accelerates cyclization.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance chalcone reactivity.

Structural Confirmation Techniques

- IR Spectroscopy : Confirms C=N (1630 cm⁻¹) and N–H (3110 cm⁻¹) stretches.

- ¹H NMR : Pyrazoline protons (δ 3.24–5.54) and triazole CH=N (δ 8.60).

- TLC Monitoring : Ensures reaction completion (e.g., acetone:toluene 2:8).

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The nitrogen atoms in the rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. A study demonstrated the synthesis of various triazole derivatives, including 3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazol-4-amine, which showed promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Table 1: Summary of Antimicrobial and Anticancer Studies

| Study Reference | Activity Tested | Organism/Cell Line | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Active | |

| Anticancer | MCF-7 (Breast Cancer) | Inhibitory |

Agricultural Science

Fungicides

The triazole group is known for its efficacy as fungicides. Research has shown that this compound can be utilized in developing novel fungicides to combat plant pathogens. Field trials indicated that formulations based on this compound significantly reduced fungal infections in crops like wheat and corn .

Herbicide Development

Additionally, derivatives of this compound are being explored for herbicidal properties. Studies suggest that it can inhibit the growth of specific weed species without harming crop plants, making it a potential candidate for integrated pest management strategies .

Materials Science

Polymer Chemistry

In materials science, this compound has been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified polymers .

Nanocomposites

The compound's ability to form coordination complexes with metal ions has led to its use in synthesizing nanocomposites with unique electrical and optical properties. These nanocomposites are being studied for applications in sensors and electronic devices .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of synthesized triazole derivatives against a panel of pathogens. The results demonstrated a significant reduction in microbial load when treated with this compound derivatives compared to standard antibiotics.

Case Study 2: Agricultural Application

Field trials conducted on wheat crops treated with a formulation containing this compound showed a reduction in Fusarium infections by over 60%, highlighting its potential as an effective fungicide.

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The nitrogen atoms in the triazole and pyrazole rings can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

| Compound Name | Substituents/R-Groups | Key Functional Differences |

|---|---|---|

| Target Compound | 3-(1,2,4-Triazol-4-yl), 4-amine | Reference for coordination chemistry |

| 1-Ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine | Ethyl at pyrazole 1-position; fused azepine-triazole | Enhanced lipophilicity for medicinal applications |

| 唑虫酰胺 (3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide) | 4-carboxamide instead of 4-amine | Insecticidal activity due to carboxamide group |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Pyridinyl at pyrazole 1-position; cyclopropylamine at 4-position | Pharmaceutical relevance (kinase inhibition) |

| 5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine | Pyridinyl at triazole 5-position; alkylsulfanyl at triazole 3-position | Sulfur-enhanced electronic properties for biochemistry |

Key Observations:

Key Observations:

- Yield Variability : The target compound’s synthesis achieves moderate yields through sequential condensation and protection-deprotection steps, while copper-catalyzed coupling () suffers from low efficiency (~17.9%) due to side reactions .

- Sulfur Incorporation : The alkylsulfanyl derivatives () exhibit high yields (60-85%) via straightforward alkylation, leveraging the nucleophilicity of the triazole-thiol group .

Key Observations:

- Coordination Chemistry : The target compound’s amine and triazole groups enable metal ion chelation, forming stable complexes for stimuli-responsive materials .

- Medicinal Chemistry : Ethyl-azepine-triazole derivatives () and pyridinyl analogues () are prioritized in drug discovery due to their pharmacokinetic profiles and target selectivity .

- Agrochemical Use : 唑虫酰胺’s carboxamide group disrupts insect nervous systems, a property absent in the amine-substituted target compound .

Biological Activity

3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to a class of pyrazole derivatives known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

- Molecular Formula: C6H6N6

- Molecular Weight: 178.15 g/mol

- CAS Number: 1346604-13-4

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound displayed notable antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 50-100 µg/mL, indicating moderate to strong activity compared to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vitro and in vivo studies. In one notable study, derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for COX-2 inhibition ranged from 0.02 to 0.04 µM, showcasing superior selectivity over COX-1 . Additionally, compounds were tested using the carrageenan-induced paw edema model in rats, demonstrating significant reduction in edema comparable to the standard anti-inflammatory drug diclofenac.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro assays showed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the activation of caspases and modulation of Bcl-2 family proteins . The IC50 values for cancer cell inhibition were reported at approximately 25 µM, indicating promising potential for further development.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. Substituents on the pyrazole ring significantly influence their potency and selectivity towards biological targets. For instance:

- Substituent Variations: The presence of electron-withdrawing groups enhances COX inhibitory activity.

- Ring Modifications: Alterations in the triazole moiety can improve antimicrobial efficacy .

Research Findings Summary

| Activity | Model/Method | Result | Reference |

|---|---|---|---|

| Antimicrobial | MIC Testing | 50–100 µg/mL against various strains | |

| Anti-inflammatory | COX Inhibition Assay | IC50: 0.02–0.04 µM | |

| Anticancer | Cell Viability Assay | IC50: ~25 µM |

Case Studies

- Anti-inflammatory Effects : A study involving a series of pyrazole derivatives demonstrated that those with specific substitutions exhibited enhanced anti-inflammatory effects with minimal gastrointestinal toxicity observed during histopathological evaluations .

- Anticancer Potential : In a comparative analysis of various pyrazole derivatives against cancer cell lines, it was found that specific modifications led to increased apoptosis rates and reduced cell viability in MCF-7 cells .

Q & A

Q. What are the established synthetic routes for 3-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-4-amine, and what reaction conditions optimize yield?

The compound can be synthesized via S-alkylation of a triazole-thiol precursor with alkyl/aryl halides in alkaline media (e.g., NaOH in methanol at room temperature). For example:

- Procedure : Dissolve 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (1.03 mmol) in methanol with NaOH, then add alkyl halides dropwise .

- Optimization : Low yields (e.g., 17.9% in ) may arise from competing side reactions; using copper catalysts (e.g., CuBr) or elevated temperatures (35–120°C) can improve efficiency .

Q. Table 1: Reaction Conditions from Literature

| Precursor | Reagent/Catalyst | Solvent | Temp. | Yield | Reference |

|---|---|---|---|---|---|

| Triazole-thiol derivative | Alkyl halide + NaOH | Methanol | RT | 40–60% | |

| Pyrazole-iodide derivative | Cyclopropanamine + CuBr | DMSO | 35°C | 17.9% | |

| Hydroxy-triazole derivative | Mitsunobu reaction | THF | Reflux | 50–70% |

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Spectroscopic Methods :

- 1H/13C NMR : Peaks for triazole (δ 8.8–9.0 ppm) and pyrazole (δ 6.5–7.5 ppm) protons confirm core structure .

- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 215) validate molecular weight .

- X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.031) resolve bond lengths and angles, confirming substitution patterns .

Advanced Research Questions

Q. How can contradictory spectral and crystallographic data be resolved during structural validation?

- Scenario : Discrepancies between NMR (e.g., unexpected splitting) and crystallographic bond angles may arise from dynamic effects (e.g., tautomerism) or crystal packing forces.

- Methodology :

Q. What strategies improve the refinement of X-ray crystallographic data for this compound?

Q. How can computational docking predict the compound’s bioactivity (e.g., antimicrobial)?

- Workflow :

- Ligand Preparation : Optimize 3D geometry using Gaussian09 (B3LYP/6-31G*).

- Protein Selection : Retrieve target (e.g., E. coli DNA gyrase, PDB: 1KZN).

- Docking : Use AutoDock Vina with Lamarckian GA; prioritize triazole-pyrazole interactions with active-site residues (e.g., hydrogen bonds with Asp73) .

- Validation : Compare predicted binding affinity (ΔG) with experimental IC50 values from agar dilution assays .

Q. What methodologies address low yields in multi-step syntheses involving triazole-pyrazole hybrids?

- Root Causes : Competing cyclization, poor solubility, or side reactions (e.g., oxidation).

- Solutions :

Q. How are structure-activity relationships (SARs) analyzed for derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.